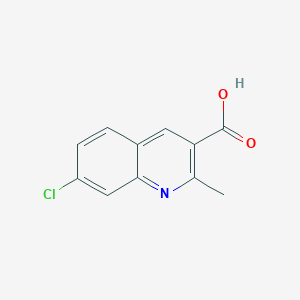

7-Chloro-2-methyl-quinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

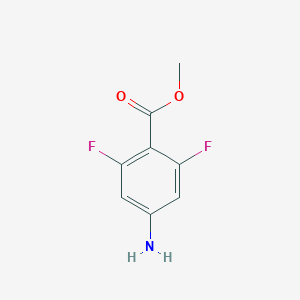

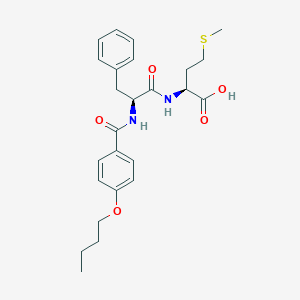

“7-Chloro-2-methyl-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8ClNO2 . It is a white to light yellow crystal powder . This compound is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol, an intermediate in the synthesis of the antiasthmatic, Montelukast Sodium Salt .

Synthesis Analysis

The synthesis of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” involves a series of Schiff bases consisting of two heterocyclic rings derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide . The synthesis process has been thoroughly characterized by various spectroscopic techniques including IR, MS, and multinuclear NMR .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” can be represented by the SMILES string Cc1nc2cc(Cl)ccc2cc1C(O)=O . The InChI representation is InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) .

Chemical Reactions Analysis

The chemical reactions involving “7-Chloro-2-methyl-quinoline-3-carboxylic acid” include reductive elimination followed by dehydrative cyclo-condensation . The yield of the reaction was 160 mg (53.3%); Gray powder; mp 202–204°C .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-methyl-quinoline-3-carboxylic acid” are as follows :

Applications De Recherche Scientifique

Pharmaceutical Applications

Quinoline and its analogues have been found to be biologically and pharmaceutically active . They are used as a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . For instance, 7-Chloroquinaldine, a derivative of quinoline, is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol , an intermediate in the synthesis of the antiasthmatic drug, Montelukast Sodium Salt .

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound used in various industrial processes .

Synthesis of Fluoroquinolines

7-Chloro-2-methyl-quinoline-3-carboxylic acid can be used in the synthesis of fluoroquinolines . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles, and the aldehyde functional group is converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Antibacterial Applications

Quinoline derivatives have demonstrated antibacterial activities . For instance, some novel quinoline derivatives synthesized from 2-Chloro-7-fluoroquinoline-3-carbaldehydes displayed activity against both Gram-positive and Gram-negative bacterial strains .

Antioxidant Applications

Quinoline derivatives also exhibit antioxidant activities . The radical scavenging activity of the synthesized compounds were evaluated using DPPH assays .

Anti-Inflammatory Applications

Quinoline derivatives have shown strong anti-inflammatory activity . A quinoline derivative synthesized by Baba et al. demonstrated significant anti-inflammatory activity in an adjuvant arthritis rat model .

Safety And Hazards

Propriétés

IUPAC Name |

7-chloro-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUYIVCGUGFJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394870 |

Source

|

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylquinoline-3-carboxylic acid | |

CAS RN |

171270-39-6 |

Source

|

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)